molecular formula C14H9N3O4 B8456881 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 61619-68-9

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8456881
M. Wt: 283.24 g/mol
InChI Key: BWUSFAHFEGVLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Stir 5 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde together with 1.29 of hydroxylamine hydrochloride and 1.52 g of anhydrous sodium acetate in 15 ml of dimethylformamide for 1.5 hours at room temperature. Then add 2.85 g of phosphorus oxychloride dropwise to the resulting reaction mixture, the temperature of which rises to 40° C. Stir for 1 hour and then confirm that the reaction is complete by a thin layer chromatograph. Allow the solution to stand overnight and then pour onto 90 ml of ice water. Stir for 30 minutes at room temperature and then for 30 minutes at 40° C. Draw off the formed precipitate by vacuum filtration, wash the precipitate well with water and dry to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
90 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([CH:14]=O)=[CH:12][N:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[NH2:23]O.C([O-])(=O)C.[Na+].P(Cl)(Cl)(Cl)=O>CN(C)C=O>[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]#[N:23])=[CH:12][N:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.52 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.85 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
90 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise to the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
rises to 40° C
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
Stir for 30 minutes at room temperature
Duration
30 min
WAIT
Type
WAIT
Details
for 30 minutes at 40° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
wash the precipitate well with water
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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